Doxorubicin-MVCP is a compound derived from doxorubicin, a well-known anthracycline antibiotic used in cancer therapy. This compound is classified under the category of doxorubicin derivatives, which are designed to enhance the therapeutic efficacy and reduce the side effects associated with conventional doxorubicin treatment. The development of doxorubicin-MVCP aims to improve drug delivery mechanisms and target cancer cells more effectively.
Doxorubicin-MVCP is synthesized from doxorubicin, which is originally obtained from the bacterium Streptomyces peucetius. The synthesis of derivatives like doxorubicin-MVCP involves various chemical modifications to the doxorubicin molecule to enhance its pharmacological properties.
Doxorubicin-MVCP falls under the classification of anticancer agents, specifically as a modified anthracycline. These compounds are characterized by their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in rapidly dividing cancer cells.
The synthesis of doxorubicin-MVCP involves several steps, primarily focusing on chemical modifications of the doxorubicin structure. One common method includes solid-phase synthesis, which simplifies purification and enhances reaction efficiency by using solid supports such as diatomaceous earth or polymeric resins.
Doxorubicin-MVCP maintains the core structure of doxorubicin but features modifications that enhance its therapeutic profile. The molecular formula for doxorubicin is CHO, and its structure includes an anthraquinone moiety linked to a sugar component.
The molecular weight of doxorubicin-MVCP can vary depending on the specific acylation performed during synthesis, but it typically remains close to that of doxorubicin (approximately 579.6 g/mol).
The primary chemical reaction involved in synthesizing doxorubicin-MVCP is acylation. This reaction modifies the hydroxyl group at position 14 of the doxorubicin molecule, enhancing its lipophilicity and cellular uptake.
Doxorubicin-MVCP exerts its anticancer effects primarily through two mechanisms:
Studies indicate that modified derivatives like doxorubicin-MVCP show improved binding affinity to DNA compared to unmodified doxorubicin, potentially increasing their cytotoxicity against cancer cells.
Doxorubicin-MVCP has significant applications in cancer therapy due to its enhanced efficacy:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0